molecular formula C42H27N9 B15161749 1,1',1''-(Benzene-1,3,5-triyl)tris[2-(pyridin-2-yl)-1H-benzimidazole] CAS No. 848441-37-2

1,1',1''-(Benzene-1,3,5-triyl)tris[2-(pyridin-2-yl)-1H-benzimidazole]

Cat. No.: B15161749
CAS No.: 848441-37-2
M. Wt: 657.7 g/mol
InChI Key: AQHIZIBWHMOFTL-UHFFFAOYSA-N
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Description

1,1’,1’'-(Benzene-1,3,5-triyl)tris[2-(pyridin-2-yl)-1H-benzimidazole] is a complex organic compound characterized by its unique structure, which includes three benzimidazole units connected to a central benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’,1’'-(Benzene-1,3,5-triyl)tris[2-(pyridin-2-yl)-1H-benzimidazole] typically involves multi-step organic reactions. One common method includes the condensation of 2-aminopyridine with o-phenylenediamine in the presence of a suitable catalyst to form the benzimidazole units. These units are then linked to a benzene-1,3,5-triyl core through a series of coupling reactions under controlled conditions, often involving the use of solvents like dichloromethane and catalysts such as trifluoromethanesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,1’,1’'-(Benzene-1,3,5-triyl)tris[2-(pyridin-2-yl)-1H-benzimidazole] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various catalysts, solvents like dichloromethane, and controlled temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

1,1’,1’'-(Benzene-1,3,5-triyl)tris[2-(pyridin-2-yl)-1H-benzimidazole] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’,1’'-(Benzene-1,3,5-triyl)tris[2-(pyridin-2-yl)-1H-benzimidazole] involves its interaction with specific molecular targets and pathways. In biological systems, the compound may bind to DNA or proteins, affecting their function and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’,1’'-(Benzene-1,3,5-triyl)tris[2-(pyridin-2-yl)-1H-benzimidazole] is unique due to its combination of benzimidazole and pyridine units, which confer specific chemical and biological properties. This structural uniqueness makes it particularly valuable in applications requiring specific interactions with biological molecules or advanced material properties.

Properties

CAS No.

848441-37-2

Molecular Formula

C42H27N9

Molecular Weight

657.7 g/mol

IUPAC Name

1-[3,5-bis(2-pyridin-2-ylbenzimidazol-1-yl)phenyl]-2-pyridin-2-ylbenzimidazole

InChI

InChI=1S/C42H27N9/c1-4-19-37-31(13-1)46-40(34-16-7-10-22-43-34)49(37)28-25-29(50-38-20-5-2-14-32(38)47-41(50)35-17-8-11-23-44-35)27-30(26-28)51-39-21-6-3-15-33(39)48-42(51)36-18-9-12-24-45-36/h1-27H

InChI Key

AQHIZIBWHMOFTL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2C3=CC(=CC(=C3)N4C5=CC=CC=C5N=C4C6=CC=CC=N6)N7C8=CC=CC=C8N=C7C9=CC=CC=N9)C1=CC=CC=N1

Origin of Product

United States

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